1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione is a chemical compound belonging to the quinazoline-2,4-dione familyQuinazoline-2,4-dione derivatives have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione typically involves the reaction of anthranilic acid derivatives with isocyanates or other suitable reagents. One common method includes the use of tetrachlorophthalimide as a starting material, which undergoes a series of reactions to form the desired quinazoline-2,4-dione structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, it may inhibit the activity of bacterial enzymes, disrupting their metabolic processes and leading to cell death . In cancer cells, the compound can interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-substituted quinazoline-2,4-dione derivatives: These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring.
Quinazoline-2,4-dione derivatives: These compounds have various substituents at different positions on the quinazoline ring, leading to diverse biological activities.
Uniqueness
1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives with specific biological activities .
Properties
CAS No. |
88634-98-4 |
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Molecular Formula |
C10H7Cl3N2O2S |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
1-methyl-3-(trichloromethylsulfanyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C10H7Cl3N2O2S/c1-14-7-5-3-2-4-6(7)8(16)15(9(14)17)18-10(11,12)13/h2-5H,1H3 |
InChI Key |
OAMOGDAGKDKDAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
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